methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a propylsulfanyl group. Pyrido[2,3-d]pyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may start with the reaction of 3-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate can then undergo cyclization with a pyrimidine derivative in the presence of a catalyst to form the desired pyrido[2,3-d]pyrimidine core. Subsequent functionalization steps, such as methylation and propylsulfanyl substitution, are carried out to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or propylsulfanyl groups using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, nucleophiles; reactions are conducted in polar solvents with appropriate catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has been investigated for various scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and signaling pathways involved in inflammation and cell proliferation. For example, it may inhibit the NF-kB pathway, leading to reduced production of pro-inflammatory cytokines . Additionally, it can modulate the activity of certain kinases and transcription factors, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: Compounds such as 5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine have been studied for their biological activities.
Triazole-Pyrimidine Hybrids: These compounds exhibit neuroprotective and anti-inflammatory properties similar to methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate.
Uniqueness
This compound stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and biological activities. The presence of the methoxyphenyl and propylsulfanyl groups enhances its potential as a therapeutic agent by providing additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-5-9-28-20-22-17-16(18(24)23-20)15(12-7-6-8-13(10-12)26-3)14(11(2)21-17)19(25)27-4/h6-8,10,15H,5,9H2,1-4H3,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWAFTRCNNJVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC(=CC=C3)OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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